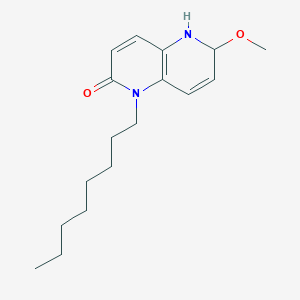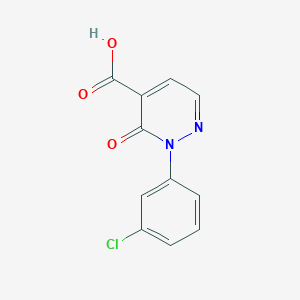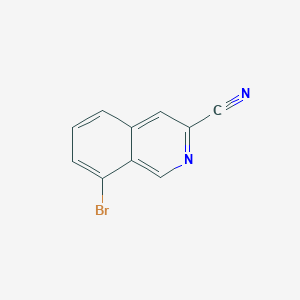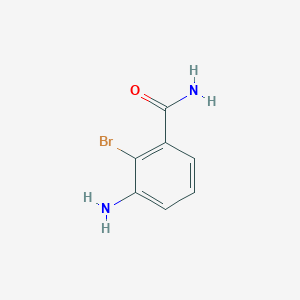
6-Chloro-5-(trifluoromethyl)picolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-(trifluoromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO It is a derivative of picolinaldehyde, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)picolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chloro group at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 5th position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formylation: Introduction of the aldehyde group at the 2nd position using formylating agents such as formic acid or formamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反应分析
Types of Reactions
6-Chloro-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Conversion to alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of the chloro or trifluoromethyl groups with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-Chloro-5-(trifluoromethyl)picolinic acid.
Reduction: Formation of 6-Chloro-5-(trifluoromethyl)picolinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Chloro-5-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects.
相似化合物的比较
Similar Compounds
- 5-Chloro-6-(trifluoromethyl)picolinaldehyde
- 3-Chloro-5-(trifluoromethyl)picolinaldehyde
Comparison
6-Chloro-5-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring
属性
分子式 |
C7H3ClF3NO |
|---|---|
分子量 |
209.55 g/mol |
IUPAC 名称 |
6-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-5(7(9,10)11)2-1-4(3-13)12-6/h1-3H |
InChI 键 |
PYBIUULFGWQDTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1C=O)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloro-5h-cyclopenta[b]pyridine](/img/structure/B13666562.png)

![8-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666570.png)





![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)

